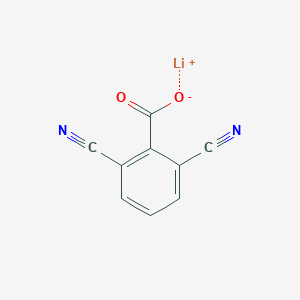

Lithium;2,6-dicyanobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium 2,6-dicyanobenzoate is a lithium salt with the molecular weight of 178.08 . It is stored at 4°C and comes in the form of a powder . The IUPAC name for this compound is lithium 2,6-dicyanobenzoate .

Chemical Reactions Analysis

While specific chemical reactions involving lithium 2,6-dicyanobenzoate are not available, lithium-ion batteries, which may use similar lithium salts, undergo complex chemical reactions. These reactions involve the movement of lithium ions from the anode to the cathode during discharge and in the opposite direction during charging .Wissenschaftliche Forschungsanwendungen

Dendrite-Free Solid-State Lithium Batteries

“Lithium;2,6-dicyanobenzoate” can be used in the development of dendrite-free solid-state lithium batteries . In this application, it’s used to improve the ionic conductivity of the composite electrolyte and construct a lithophilic layer on the surface of the lithium anode . This can effectively improve the conformity of the electrolyte and lithium metal .

2. Cathode Material for Rechargeable Lithium and Sodium Ion Batteries Another application of “Lithium;2,6-dicyanobenzoate” is as a cathode material for rechargeable lithium and sodium ion batteries . The compound can be anchored onto carbon nanotubes through a facile ‘grafting to’ method . This combination of excellent electron conductivity and large surface area of carbon nanotubes and stable and reversible redox reaction of “Lithium;2,6-dicyanobenzoate” enables high reversible capacities .

Lithium-Ion Rechargeable Batteries

“Lithium;2,6-dicyanobenzoate” can also be used in lithium-ion rechargeable batteries . These batteries have revolutionized consumer electronics in recent decades and are becoming increasingly prevalent in energy storage and power applications globally .

Safety and Hazards

Lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, have associated fire and explosion risks that need to be recognized and addressed in order to safely deploy this technology . Battery fires often present complex emergency response challenges, requiring extensive amounts of water applied over several hours to cool batteries, extinguish the fire, and prevent reignition .

Zukünftige Richtungen

The future of lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, is promising. The development of the next generation of batteries will play a vital role in future use of electrical energy . The deployment of rechargeable lithium batteries will reduce fossil fuel usage and hence reduce CO2 emissions .

Eigenschaften

IUPAC Name |

lithium;2,6-dicyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2.Li/c10-4-6-2-1-3-7(5-11)8(6)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCXYZWEVIZXJG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)C#N)C(=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2,6-dicyanobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)

![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)